![molecular formula C12H10ClN3O2S B2409732 6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706329-64-7](/img/structure/B2409732.png)
6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Description
“6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves numerous methods . A new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Scientific Research Applications
Crystal Structure and Molecular Interaction
Research into the crystal structures of aminopyrimidine derivatives showcases the intricate hydrogen-bonding patterns and molecular interactions. These structures, such as the pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, exhibit R22(8) motifs in their hydrogen-bonded bimolecular rings, providing insights into molecular associations and base pairing in crystal engineering (Balasubramani, Muthiah, & Lynch, 2007).
Antifungal Applications
Pyrrole and pyrrolo[2,3-d]pyrimidine derivatives have demonstrated notable antifungal properties. For instance, certain sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines have shown remarkable activity against fungi, providing a potential pathway for developing new antifungal agents (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Synthesis and Biological Study
In the realm of medicinal chemistry, the synthesis and biological evaluation of compounds like 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been pivotal. These compounds, known for their high affinity for the serotonin 5-HT6 receptor, exemplify the potential of pyrrolo[3,4-d]pyrimidine derivatives in developing drugs with specific receptor targets (Ivachtchenko et al., 2010).
properties
IUPAC Name |
6-(2-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-10-3-1-2-4-12(10)19(17,18)16-6-9-5-14-8-15-11(9)7-16/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUDGBVEFMIDAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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